2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid
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Overview
Description
2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid typically involves the chlorosulfonation of thiophene derivatives. One common method includes the reaction of thiophene-2-acetic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Thiophene derivatives with amine or ester groups.
Reduction: Thiophene derivatives with reduced functional groups.
Oxidation: Sulfonic acids or other oxidized thiophene derivatives.
Scientific Research Applications
2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid involves its interaction with molecular targets through its chlorosulfonyl group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.
2-(5-Bromothiophen-2-yl)acetic acid: Contains a bromine atom instead of a chlorosulfonyl group, leading to different chemical properties.
2-(5-Nitrothiophen-2-yl)acetic acid: Contains a nitro group, which imparts different reactivity and potential biological activities.
Uniqueness
2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid is unique due to its chlorosulfonyl group, which provides distinct reactivity and enables its use in specific chemical transformations and applications that are not possible with other thiophene derivatives.
Properties
IUPAC Name |
2-(5-chlorosulfonylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGUIKBJTALDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869709-90-0 |
Source
|
Record name | 2-[5-(chlorosulfonyl)thiophen-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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